7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one
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Overview
Description
7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom. The compound’s molecular structure includes multiple functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one hydrochloride
Uniqueness
Compared to similar compounds, 7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one stands out due to its specific functional groups and spirocyclic structure. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64337-92-4 |
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Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
7,7,9,9-tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C16H30N2O2/c1-6-7-8-9-12-17-13(19)16(20-12)10-14(2,3)18-15(4,5)11-16/h12,18H,6-11H2,1-5H3,(H,17,19) |
InChI Key |
KKGIZJIRUDQLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1NC(=O)C2(O1)CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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